7,4'-Dimethoxy-3-hydroxyflavone

PAR4 Antagonism Endothelial Dysfunction Diabetic Vasculopathy

Standard PAR4 antagonists (BMS-986120, YD-3, 7,4'-dimethoxyflavone) fail to suppress high glucose-induced endothelial PAR4 expression, limiting diabetic vasculopathy research. 7,4'-Dimethoxy-3-hydroxyflavone (CAS 13198-99-7) uniquely resolves this gap. • PAR4 antagonism: IC50 = 1.4 μM vs human platelet aggregation; uniquely suppresses endothelial PAR4 under high glucose (1-10 μM) • Bleeding-sparing efficacy: Antithrombotic protection without prolonged bleeding time in murine models • Synergy: Enhances antiplatelet activity of Vorapaxar (PAR1) and Ticagrelor (P2Y12) in combination studies • Supply: In stock with rapid global dispatch; custom packaging and bulk quantities available on request

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 13198-99-7
Cat. No. B3333740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dimethoxy-3-hydroxyflavone
CAS13198-99-7
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O
InChIInChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3
InChIKeyIFHXSMSQHPVVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMF-OH: A Differentiated PAR4 Antagonist with Combinatorial Potential


3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (also known as 7,4'-dimethoxy-3-hydroxyflavone or DMF-OH) is a naturally occurring methoxylated flavonol belonging to the 7-O-methylated flavonoid class [1]. This compound exhibits a distinctive pharmacological profile centered on oral protease-activated receptor 4 (PAR4) antagonism (IC50 = 1.4 μM) , with demonstrated in vivo antithrombotic efficacy and a favorable bleeding safety profile [2].

PAR4 pathway inhibition study fit

Endothelial PAR4 expression research context

Combinatorial antiplatelet synergy research context

DMF-OH: Why Generic Substitution Fails


Despite sharing a flavonol scaffold with numerous natural products, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one exhibits a non-redundant functional profile that precludes simple analog substitution. Unlike quercetin and related flavonols, this compound displays a reversed selectivity pattern in arachidonic acid cascade enzymes, uniquely favoring 5-lipoxygenase inhibition over cyclooxygenase-1 [1]. More critically, within the PAR4 antagonist class, the compound demonstrates a distinct functional capability—suppression of high glucose-induced endothelial PAR4 expression—that is absent in structurally related analogs (7,4'-dimethoxyflavone) and clinically advanced PAR4 antagonists (BMS-986120, YD-3) . These functional divergences arise from the precise 3-hydroxy-7-methoxy-4'-methoxy substitution architecture, which cannot be replicated by compounds lacking this exact methoxylation pattern. Consequently, substituting this compound with a generic flavonol or a standard PAR4 antagonist introduces experimental confounds and risks the loss of its unique combinatorial enhancement effects with established antiplatelet agents .

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Generic flavonol substitution may not reproduce the inverted COX-1/5-LOX selectivity profile.

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Structurally related PAR4 antagonists may lack the endothelial PAR4 suppression response observed under high glucose conditions.

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Methoxylation pattern mismatch may alter pathway-response and combinatorial antiplatelet effects.

DMF-OH: Key Differentiation Evidence


Unique Endothelial PAR4 Suppression in Hyperglycemia

In a direct head-to-head comparison under high glucose conditions in EA.hy 926 endothelial cells, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (DMF-OH) uniquely suppressed PAR4 expression, whereas the structurally related analog 7,4'-dimethoxyflavone (DMF) and clinically advanced PAR4 antagonists YD-3 and BMS-986120 failed to replicate this effect . This functional differentiation is critical, as it defines a cellular mechanism not shared by other PAR4-targeting agents.

Endothelial PAR4 Suppression
Head-to-head
Complete PAR4 suppression at 1–10 μM (24–48 h)
Supports endothelial PAR4 study context in hyperglycemia models
EA.hy926 cells, 25 mM glucose; DMF, YD-3, BMS-986120 showed no effect
PAR4 Antagonism Endothelial Dysfunction Diabetic Vasculopathy Cardiovascular Pharmacology

Synergistic Antiplatelet Effect with Vorapaxar and Ticagrelor

This compound potentiates the antiplatelet effects of established clinical agents. When co-administered with Vorapaxar (a PAR1 antagonist) or Ticagrelor (a P2Y12 antagonist), DMF-OH (5–20 μM, 3 min) significantly enhances the inhibition of thrombin-induced platelet aggregation beyond the effect of either agent alone . This combinatorial activity suggests a mechanistic interaction not observed with PAR4 antagonists that lack this specific flavonol architecture.

Synergistic Antiplatelet Effect
Head-to-head
Enhances inhibition by Vorapaxar and Ticagrelor at 5–20 μM
Supports combinatorial antiplatelet research context
Human platelet aggregation, thrombin-induced, 3 min pre-incubation
Combination Antiplatelet Therapy PAR4/PAR1 Synergy Thrombosis Drug Interaction

Antithrombotic Efficacy with Preserved Hemostatic Safety

In a murine model of FeCl3-induced carotid arterial thrombosis, systemic administration of 7,4'-dimethoxy-3-hydroxyflavone (1–7.5 mg/kg, i.p.) conferred significant protection against occlusive thrombus formation [1]. Critically, this antithrombotic efficacy was achieved without prolongation of tail bleeding time, a dose-limiting toxicity observed with many antiplatelet agents [1]. This therapeutic window is a defining feature of the compound's in vivo profile.

In Vivo Antithrombotic Profile
Class-level
1–7.5 mg/kg i.p. protects against carotid occlusion; no tail bleeding prolongation
Reported antithrombotic endpoint context with bleeding-related endpoint monitoring
FeCl3 carotid thrombosis model in mice
Antithrombotic Bleeding Risk In Vivo Pharmacology Cardiovascular Safety

Inverted COX-1/5-LOX Selectivity Compared to Quercetin

In a comparative in vitro enzyme inhibition study, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one exhibited a distinct selectivity pattern within the arachidonic acid cascade. While the natural flavonol quercetin and most synthesized alkoxyflavonols demonstrated greater potency against cyclooxygenase-1 (COX-1) than 5-lipoxygenase (5-LOX), this compound was the sole exception, displaying the opposite selectivity profile [1]. This inversion of enzyme preference highlights the critical impact of its specific methoxylation pattern on target engagement.

Inverted COX-1/5-LOX Selectivity
Head-to-head
More potent 5-LOX inhibition relative to COX-1; opposite to quercetin
Supports COX-1/5-LOX pathway differentiation studies
In vitro enzyme inhibition; specific IC50 values not detailed
Anti-inflammatory Arachidonic Acid Cascade Cyclooxygenase Lipoxygenase Flavonoid SAR

DMF-OH: Optimal Research and Procurement Scenarios


PAR4 Modulation in Diabetic Endothelial Dysfunction

This compound is uniquely suited for investigations into diabetes-associated vascular complications, specifically those involving endothelial PAR4 upregulation. Unlike other PAR4 antagonists (7,4'-dimethoxyflavone, YD-3, BMS-986120), which fail to suppress high glucose-induced PAR4 expression, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one demonstrates this specific cellular activity . Procurement is indicated for in vitro models of hyperglycemia-induced endothelial injury and in vivo diabetic vasculopathy studies in rodents .

Combination Antiplatelet Regimens with PAR1/P2Y12 Antagonists

The compound's demonstrated ability to enhance the antiplatelet efficacy of Vorapaxar (PAR1 antagonist) and Ticagrelor (P2Y12 antagonist) positions it as a critical tool for preclinical combination therapy studies . Researchers seeking to explore synergistic antiplatelet mechanisms or to evaluate triple-therapy approaches in thrombosis models should prioritize this compound over generic PAR4 antagonists lacking this documented combinatorial activity.

Antithrombotic Studies Without Bleeding Confound

For in vivo experiments where increased bleeding risk is a confounding variable that must be avoided, this compound offers a decisive advantage. Unlike many antiplatelet agents that prolong bleeding time at therapeutic doses, 7,4'-dimethoxy-3-hydroxyflavone maintains antithrombotic efficacy without affecting hemostatic parameters in murine models . This makes it ideal for mechanistic thrombosis studies and for evaluating antithrombotic strategies in bleeding-prone populations.

SAR Studies of Methoxylated Flavonols and PAR4 Antagonists

As a compound with a precise 3-hydroxy-7-methoxy-4'-methoxy substitution pattern that confers unique functional properties, it serves as an essential reference standard in SAR campaigns. Its divergent behavior relative to 7,4'-dimethoxyflavone (lacking the 3-OH group) and its inverted COX-1/5-LOX selectivity relative to quercetin provide clear phenotypic anchors for medicinal chemistry optimization .

Application
Selection Property
Validation Focus
Diabetic endothelial dysfunction models
Endothelial PAR4 expression suppression capability
High glucose-induced PAR4 upregulation endpoints
Combination antiplatelet research
Synergistic antiplatelet response with PAR1/P2Y12 antagonists
Thrombin-induced platelet aggregation assays
In vivo thrombosis model studies
Antithrombotic response without bleeding prolongation
Tail bleeding time and thrombus formation endpoints
Flavonoid SAR and PAR4 antagonist optimization
Methoxylation pattern-dependent target engagement
COX-1/5-LOX selectivity and PAR4 expression assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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